6-Ethyl-1,4-dihydro-4-oxo-3-pyridinecarboxylic acid
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Overview
Description
6-Ethyl-1,4-dihydro-4-oxo-3-pyridinecarboxylic acid is an organic compound belonging to the pyridinecarboxylic acid family. This compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and an ethyl group attached to the nitrogen atom. It is a derivative of pyridine, which is a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1,4-dihydro-4-oxo-3-pyridinecarboxylic acid typically involves the reaction of ethyl acetoacetate with ammonium acetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-1,4-dihydro-4-oxo-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives with additional functional groups.
Reduction: Hydroxylated pyridinecarboxylic acids.
Substitution: Substituted pyridinecarboxylic acids with various functional groups.
Scientific Research Applications
6-Ethyl-1,4-dihydro-4-oxo-3-pyridinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Ethyl-1,4-dihydro-4-oxo-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit acetate synthase, affecting the biosynthesis of branched-chain amino acids and ultimately interfering with protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
6-Ethyl-1,4-dihydro-4-oxo-3-pyridinecarboxylic acid is unique due to the presence of the ethyl group and the specific arrangement of functional groups.
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
6-ethyl-4-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-2-5-3-7(10)6(4-9-5)8(11)12/h3-4H,2H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
JXFYCMDSTUDUCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)C(=CN1)C(=O)O |
Origin of Product |
United States |
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